3,5-Difluoro-4-methoxyphenylhydrazine
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Overview
Description
(3,5-Difluoro-4-methoxyphenyl)hydrazine is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a hydrazine functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-methoxyphenyl)hydrazine typically involves the reaction of 3,5-difluoro-4-methoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for (3,5-Difluoro-4-methoxyphenyl)hydrazine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-4-methoxyphenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Difluoro-4-methoxyphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-4-methoxyphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function. The fluorine atoms and methoxy group can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Difluoro-2-methoxyphenyl)hydrazine
- 4-Methoxyphenylhydrazine
- 3,5-Difluoro-2,4,6-triazidopyridine
Uniqueness
(3,5-Difluoro-4-methoxyphenyl)hydrazine is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenyl ring
Properties
Molecular Formula |
C7H8F2N2O |
---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(3,5-difluoro-4-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H8F2N2O/c1-12-7-5(8)2-4(11-10)3-6(7)9/h2-3,11H,10H2,1H3 |
InChI Key |
SKHDPXWSHNYFHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)NN)F |
Origin of Product |
United States |
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